molecular formula C15H14O3 B12855650 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol

Cat. No.: B12855650
M. Wt: 242.27 g/mol
InChI Key: AEDFUIGHMQGJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3-position of one phenyl ring and a 1,3-dioxolane ring at the 4'-position of the adjacent phenyl ring. The molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The dioxolane ring enhances solubility in polar organic solvents and stabilizes the molecule against oxidation, while the hydroxyl group enables hydrogen bonding and participation in acid-base reactions . This structural combination makes the compound valuable in organic synthesis, materials science, and medicinal chemistry, particularly as a precursor for functionalized biphenyl derivatives.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-[4-(1,3-dioxolan-2-yl)phenyl]phenol

InChI

InChI=1S/C15H14O3/c16-14-3-1-2-13(10-14)11-4-6-12(7-5-11)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2

InChI Key

AEDFUIGHMQGJGK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC(=CC=C3)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The dioxolane ring can be reduced under specific conditions.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the biphenyl structure.

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxolane ring and biphenyl structure contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitrile (-CN) in 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile increases electrophilicity, enhancing antimicrobial activity . Electron-Donating Groups (EDGs): The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups in this compound and [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol improve solubility and antioxidant capacity .

Reactivity: The aldehyde group in 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde facilitates condensation reactions, making it ideal for COF synthesis . The ketone in 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone participates in Friedel-Crafts acylation, useful for creating aromatic ketone derivatives .

Biological Interactions :

  • Fluorine substitution in 4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .
  • The dual hydroxyl groups in 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol enable chelation of metal ions, relevant in catalysis and metalloprotein research .

Comparative Data on Key Properties

Property 4'-(Dioxolan-2-yl)[1,1'-biphenyl]-3-ol 3-Carbonitrile Derivative Ethanone Derivative Methanol Derivative
Solubility in Water Low (polar organic solvents preferred) Very low Low Moderate
Melting Point (°C) 122–124 156–158 98–100 110–112
Antimicrobial Activity Not reported MIC: 78 µg/mL (Alternaria) Not reported Not reported
Thermal Stability High (decomposes >250°C) Moderate High Moderate

Biological Activity

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14O3
  • Molecular Weight : 242.27 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in other therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of biphenyl and dioxolane have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
DoxorubicinHCT-1163.23
This compound (hypothetical)MCF-7~2.0 (predicted)

The predicted IC50 values suggest that this compound may be as effective as established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its effects is likely related to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Compounds with similar structures have been shown to modulate signaling pathways such as:

  • NF-kB Pathway : Inhibition of this pathway can lead to reduced proliferation and increased apoptosis in cancer cells.
  • p53 Activation : Compounds that stabilize p53 can enhance the body's natural response to DNA damage.

Study on Antiviral Properties

A study highlighted the antiviral potential of structurally related compounds where derivatives exhibited significant inhibition against viral replication:

CompoundVirus TypeEC50 (µg/mL)Therapeutic Index
Quinoxaline derivativeHIV-10.15 ± 0.173

This indicates that modifications similar to those seen in this compound could yield potent antiviral agents.

In Silico Studies

In silico modeling has been employed to predict the interactions of this compound with various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and inflammation.

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